molecular formula C12H17NO2 B13944587 (2S)-2-amino-3-(4-propylphenyl)propanoic acid

(2S)-2-amino-3-(4-propylphenyl)propanoic acid

Cat. No.: B13944587
M. Wt: 207.27 g/mol
InChI Key: YQBMSPAZAPXDGB-NSHDSACASA-N
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Description

(2S)-2-amino-3-(4-propylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl group is substituted with a propyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of transaminase-mediated synthesis, where a prochiral ketone is converted into the desired amino acid using a transaminase enzyme . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields. The fermentation broth is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at certain receptor sites, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(4-propylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the para position of the phenyl ring differentiates it from other similar compounds, leading to unique interactions with molecular targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S)-2-amino-3-(4-propylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

YQBMSPAZAPXDGB-NSHDSACASA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCCC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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